1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one
Overview
Description
1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one is a compound belonging to the imidazole family, characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially enhancing the bioavailability of the compound.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
The synthesis of 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one typically involves the iodination of an imidazole precursor followed by the introduction of a propan-2-one moiety. One common synthetic route includes:
Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated imidazole is then alkylated with a suitable propan-2-one derivative under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the biological activity of imidazole derivatives.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one can be compared with other iodinated imidazole derivatives such as:
1-(4,5-Diiodo-1H-imidazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(4,5-Diiodo-1H-imidazol-1-yl)ethanol: Contains an ethanol group, making it more hydrophilic.
1-(4,5-Diiodo-1H-imidazol-1-yl)methane: Lacks the ketone functionality, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-one group, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4,5-diiodoimidazol-1-yl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPWKKOTTYXPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC(=C1I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260662 | |
Record name | 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-42-5 | |
Record name | 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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